Cas no 2223054-18-8 (4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester)

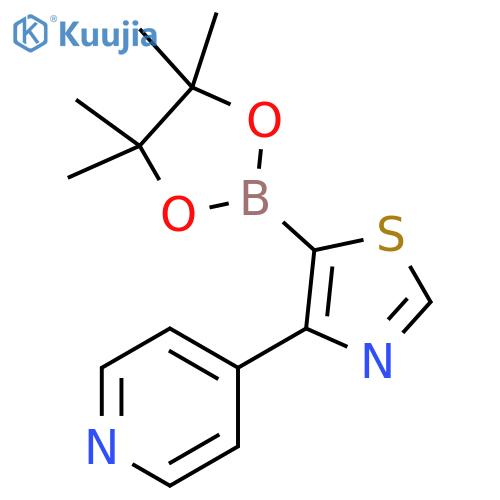

2223054-18-8 structure

商品名:4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester

CAS番号:2223054-18-8

MF:C14H17BN2O2S

メガワット:288.172981977463

CID:5143280

4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester

- Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-thiazolyl]-

-

- インチ: 1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-11(17-9-20-12)10-5-7-16-8-6-10/h5-9H,1-4H3

- InChIKey: PQAAIEKITRSVEG-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(C2=C(B3OC(C)(C)C(C)(C)O3)SC=N2)=C1

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3(Predicted)

- ふってん: 437.5±35.0 °C(Predicted)

- 酸性度係数(pKa): 3.20±0.10(Predicted)

4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P907989-5mg |

4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester |

2223054-18-8 | 95% | 5mg |

¥1,008.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P907989-25mg |

4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester |

2223054-18-8 | 95% | 25mg |

¥2,930.40 | 2022-09-01 |

4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2223054-18-8 (4-(4-Pyridyl)thiazole-5-boronic acid pinacol ester) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量